2-amino-N-phenylpropanamide

Description

Chemical Classifications and General Context of Amide Compounds

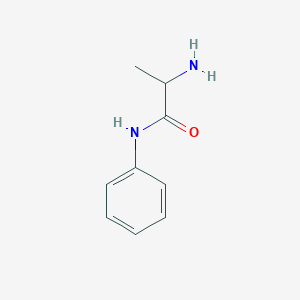

2-Amino-N-phenylpropanamide belongs to the class of organic compounds known as amides. Amides are characterized by a carbonyl group (C=O) bonded to a nitrogen atom. Specifically, it is a derivative of propanoic acid, placing it in the sub-category of propanamides. ontosight.ai The structure consists of a propanamide backbone which is substituted with an amino group (-NH2) at the alpha-carbon (the carbon adjacent to the carbonyl group) and a phenyl group attached to the amide nitrogen. ontosight.aievitachem.com This arrangement makes it an alpha-amino amide. It is also recognized as an analog of Tocainide (B1681335), an antiarrhythmic agent. medchemexpress.com

The presence of the amino group, the phenyl ring, and the amide linkage imparts specific chemical properties that are central to its utility in research. The amino group can act as a hydrogen bond donor and a nucleophile, while the phenyl group can engage in hydrophobic and π-π stacking interactions. The amide bond itself is a key feature in peptide and protein chemistry, providing structural rigidity.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O | cymitquimica.comnih.gov |

| Molecular Weight | 164.20 g/mol | cymitquimica.comnih.gov |

| IUPAC Name | (2S)-2-amino-N-phenylpropanamide | nih.gov |

| Synonyms | DL-Alanine anilide, H 193/10 | cymitquimica.com |

Historical Perspectives and Emerging Research Trends in Substituted Propanamides

Historically, simple amide structures have been foundational in organic chemistry. However, research into more complex, substituted propanamides has evolved significantly, driven by the search for new therapeutic agents and research tools. The structural similarity of this compound to the drug Tocainide provided an early impetus for the investigation of its analogs. medchemexpress.com

Emerging research trends have broadened the scope of substituted propanamides far beyond their initial applications. Current research focuses on several key areas:

Anticonvulsant Agents : Synthetic propanamides, particularly dichloro-substituted phenyl propanamides, are being investigated for their potential as anticonvulsant drugs, with a mechanism of action that may involve the blockade of voltage-gated sodium channels. blazingprojects.com

Enzyme Inhibition : Substituted propanamides are being designed and synthesized as inhibitors for specific enzymes. For instance, novel imidazole (B134444) derivatives based on a phenylpropanamide scaffold have been developed as inhibitors of p38 MAP kinase, a target for anti-inflammatory therapies. nih.gov Similarly, other derivatives are being explored as inhibitors of urease and falcipain-2, a protease from the malaria parasite. brieflands.commdpi.com

Receptor Antagonists : In the field of pain research, 2-aryl substituted propanamides are being developed as highly potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain sensation. nih.gov

Diagnostic Microbiology : A novel application for this compound is its use as an enzyme substrate to detect and differentiate bacteria. Certain bacteria, particularly gram-negative species like Pseudomonas aeruginosa, produce aminopeptidases that can hydrolyze the compound, releasing aniline (B41778). researchgate.net This volatile organic compound (VOC) can then be detected, forming the basis of a rapid diagnostic test. cymitquimica.comresearchgate.net

Scope and Significance of this compound in Chemical Biology and Medicinal Chemistry Research

The significance of this compound in modern research stems from its versatility as both a synthetic building block and a biologically active molecule.

In medicinal chemistry , the compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. evitachem.com Its scaffold is a key component in the development of novel drugs targeting a range of conditions, from cancer to epilepsy and infectious diseases. evitachem.comblazingprojects.commdpi.com For example, derivatives have been studied for their potential as opioid analgesics and as dual-action drugs for leukemia when combined with other inhibitors. evitachem.com

In organic synthesis , this compound is a valuable building block. The presence of multiple reactive sites—the amino group, the aromatic ring, and the amide bond—allows for a variety of chemical modifications. Researchers have used it to create novel dipeptide mimetics and other complex molecular architectures. academie-sciences.fr The (S)-stereoisomer, in particular, is employed as a chiral building block, which is essential for optimizing the activity of new drug candidates.

In chemical biology , the compound is used as a tool to probe biological systems. Its primary application in this area is as a substrate for L-alanine aminopeptidase, an enzyme whose activity can be used to distinguish between Gram-negative and Gram-positive bacteria. researchgate.net This enzymatic reaction, which releases aniline, can be monitored using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS), providing a method for pathogen identification. cymitquimica.comresearchgate.net

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Specific Application | Compound Type | Source |

|---|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceutical synthesis | This compound | evitachem.com |

| Medicinal Chemistry | Development of anticonvulsants | Dichloro-substituted phenyl propanamides | blazingprojects.com |

| Medicinal Chemistry | Development of p38 MAP kinase inhibitors | Imidazole-propanamide derivatives | nih.gov |

| Medicinal Chemistry | Development of TRPV1 antagonists | 2-Aryl substituted propanamides | nih.gov |

| Organic Synthesis | Chiral building block | (S)-2-Amino-N-phenylpropanamide | |

| Organic Synthesis | Synthesis of dipeptide mimetics | 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropanamide | academie-sciences.fr |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYQYMLYZMHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Amino N Phenylpropanamide and Its Analogs

Chemical Synthesis Pathways for the 2-Amino-N-phenylpropanamide Core

The fundamental structure of this compound is assembled through the formation of an amide bond between an appropriate amine and a carboxylic acid precursor. Several established and novel methods are utilized to achieve this transformation efficiently.

Amidation Reactions of Precursor Amines and Carboxylic Acids

The direct condensation of a carboxylic acid and an amine to form an amide is a common, though sometimes challenging, reaction. libretexts.org A prevalent method for synthesizing this compound involves the reaction of a 2-aminopropanoic acid derivative with aniline (B41778). To ensure selective reactivity at the carboxylic acid site, the amino group of the 2-aminopropanoic acid is often protected with a group like tert-butoxycarbonyl (Boc).

One well-established route proceeds through the formation of a more reactive acyl chloride intermediate. The protected 2-aminopropanoic acid is treated with a reagent like oxalyl chloride to form the acyl chloride. This intermediate then readily reacts with aniline in the presence of a base, such as triethylamine, to form the protected amide. The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield this compound.

Alternative approaches bypass the need for isolating the acyl chloride. For instance, the use of coupling reagents allows for the direct amidation of the carboxylic acid and amine under milder conditions.

Coupling Reagents and Optimized Reaction Conditions

A variety of coupling reagents are employed to facilitate the formation of the amide bond in the synthesis of this compound. biosynth.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly used carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are effective for this purpose. peptide.com The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com Another class of highly efficient coupling reagents includes uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com HBTU-mediated coupling, for example, involves activating the carboxylic acid with HBTU and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF), followed by the addition of aniline.

Microwave-assisted synthesis has also been shown to significantly accelerate the coupling reaction between 2-aminopropanoic acid and aniline, reducing reaction times from hours to minutes with high yields.

Optimization of reaction conditions is crucial for maximizing yield and purity. This includes the choice of solvent, temperature, and the stoichiometry of the reagents. For instance, in a copper-catalyzed C-N coupling reaction to form amino anilides, optimal conditions were identified as using CuCl as the catalyst, DMEDA as the ligand, and toluene (B28343) as the solvent at 50°C for 18 hours. dicp.ac.cn

| Coupling Reagent | Additive/Base | Solvent | Temperature | Yield | Reference |

| Oxalyl chloride | Triethylamine | Dichloromethane | 0–25°C | 70–85% | |

| HBTU | DIPEA | DMF | Room Temp | - | |

| DCC | DMAP | Acetonitrile | 100°C (Microwave) | 88% | |

| TiCl4 | Pyridine | Pyridine | 85°C | 88% | d-nb.info |

| CuCl | DMEDA | Toluene | 50°C | 60% | dicp.ac.cn |

Enantioselective Synthesis and Chiral Resolution of this compound

The stereochemistry of this compound is often critical for its biological activity, necessitating methods for the synthesis or separation of individual enantiomers.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

One strategy for enantioselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For example, pseudoephedrine has been used as a chiral auxiliary in the synthesis of α,α-disubstituted amides. harvard.edu Similarly, enantiopure 1-phenylethylamine (B125046) (α-PEA) is a widely used chiral auxiliary for the synthesis of a variety of chiral compounds. semanticscholar.org The use of chiral oxazolidinones as auxiliaries in asymmetric reactions like alkylations and aldol (B89426) reactions is also a well-established method. mdpi.com

Catalytic asymmetric synthesis offers a more atom-economical approach to producing enantiomerically enriched compounds. nih.gov This involves the use of a chiral catalyst to control the stereoselectivity of the reaction. For instance, the enantioselective N-alkylation of primary amides has been achieved through a co-catalyzed carbene N-H insertion reaction using an achiral rhodium catalyst and a chiral squaramide catalyst. nih.gov Catalytic asymmetric synthesis of α-amino acids and their derivatives is a broad and active area of research. nih.govrsc.org

Chromatographic Separation of Enantiomers

When a racemic mixture of this compound is produced, the individual enantiomers can be separated by chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For example, the resolution of tocainide (B1681335) and its analogues, including this compound, has been achieved using a doubly tethered N-CH3 amide chiral stationary phase based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid. medchemexpress.comchemsrc.com Chiral gas chromatography/mass spectrometry (GC/MS) has also been used to analyze the enantiomeric purity of N-Boc protected this compound derivatives. d-nb.inforesearchgate.net Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), can also be used to form diastereomers that can be separated by conventional chromatography techniques like HPLC. nih.gov

| Separation Method | Chiral Selector/Stationary Phase | Mobile Phase/Conditions | Application | Reference |

| Chiral HPLC | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid based CSP | Not specified | Resolution of tocainide and its analogues | medchemexpress.comchemsrc.com |

| Chiral GC/MS | Not specified | Not specified | Analysis of enantiomeric purity of N-Boc-2-amino-N-phenylpropanamide | d-nb.inforesearchgate.net |

| HPLC after derivatization | C8 column | Acetonitrile/aqueous TFA gradient | Separation of diastereomers formed with Marfey's reagent | nih.gov |

Diversification Strategies for this compound Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives with potentially diverse biological activities. Diversification can be achieved by modifying the amino group, the phenyl ring, or the propanamide backbone.

The amino group can undergo various reactions such as oxidation, reduction, and substitution to introduce new functional groups. For example, the free amine can be acylated or alkylated to generate more complex amides or amines. nih.gov

Modifications to the phenyl ring can be achieved by using substituted anilines in the initial amidation reaction. For instance, the use of p-toluidine (B81030) instead of aniline leads to the formation of 2-Amino-N-(4-methylphenyl)propanamide. More complex heterocyclic structures can also be introduced.

Structural simplification is another strategy where complex natural products are simplified to more synthetically accessible scaffolds while retaining biological activity. nih.gov This approach can be applied to design novel analogs of this compound. Furthermore, the development of one-pot synthesis methods allows for the efficient construction of more complex molecules from simple starting materials. researchgate.net

Exploration of Substituent Effects on the N-phenyl and Propanamide Moieties

The chemical architecture of this compound provides a versatile scaffold for synthetic modification. Researchers have systematically introduced a variety of substituents onto both the N-phenyl ring and the propanamide backbone to investigate their influence on the molecule's chemical properties and biological interactions. These modifications can induce steric and electronic changes that significantly alter the compound's behavior.

For instance, the introduction of a methyl group at the para-position of the phenyl ring results in 2-Amino-N-(4-methylphenyl)propanamide. This seemingly minor addition allows for differentiation between bacterial species in diagnostic assays, as it is hydrolyzed by certain bacterial enzymes to release p-toluidine instead of aniline. Similarly, the placement of a fluorine atom at the ortho position of the phenyl ring, as seen in N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide, can enhance metabolic stability and binding affinity, properties that are highly desirable in medicinal chemistry.

Modifications to the propanamide portion of the molecule also yield significant changes. The presence of bulkier substituents, such as N-methyl or propylamino groups, can introduce steric hindrance that may reduce the rate of hydrolysis. This effect is a key consideration in the design of compounds for diagnostic assays where the efficiency of enzymatic cleavage is critical.

The electronic nature of substituents on the phenyl ring also plays a crucial role. The introduction of a nitro group, for example, as in (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide, significantly alters the electron density of the aromatic ring. This compound features a propanamide core with a phenyl group at the C3 position and a 4-nitrophenyl moiety attached to the amide nitrogen. vulcanchem.com Such modifications can influence the molecule's reactivity and its ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking, which are vital for its biological activity.

Furthermore, the core structure of this compound serves as a foundational element in the synthesis of more complex molecules. For example, it is a key component in the creation of certain fentanyl analogs used in forensic toxicology as reference materials for identification and analysis. smolecule.com

The following table summarizes the effects of various substituents on the N-phenyl and propanamide moieties of this compound and its derivatives:

| Compound Name | Substituent and Position | Observed Effects | Reference |

| 2-Amino-N-(4-methylphenyl)propanamide | Methyl group at para-position of phenyl ring | Allows for differentiation between bacterial species in diagnostic assays due to specific enzymatic hydrolysis. | |

| N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | Fluorine at ortho-position of phenyl ring; N-methyl group | Enhances metabolic stability and binding affinity. | |

| (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide | Nitro group at para-position of phenyl ring | Alters the electronic properties of the phenyl ring, potentially influencing reactivity and biological interactions. | vulcanchem.com |

| N-(2-Methylphenyl)-2-(propylamino)propanamide | Methyl group at ortho-position of phenyl ring; Propylamino side chain | Investigated for potential applications as a surfactant or agrochemical. |

Synthesis of Biologically Active Analogs

The core structure of this compound has proven to be a valuable template for the synthesis of a diverse array of biologically active analogs. By strategically modifying this scaffold, researchers have developed compounds with a wide range of therapeutic and research applications, from potential anticancer agents to potent analgesics.

A significant area of research has focused on the development of vascular disrupting agents (VDAs). For example, amino-combretastatin analogs have been synthesized, incorporating the this compound moiety. nih.gov These compounds have demonstrated potent inhibition of tubulin assembly, a key process in cell division, making them promising candidates for cancer therapy. nih.gov The synthesis of water-soluble amino acid prodrugs of these analogs, such as the serine and glycine (B1666218) conjugates of 2' CA4-amine, has been a key strategy to improve their pharmacological properties. nih.gov

In the field of infectious disease, analogs of this compound have been developed as inhibitors of cysteine proteases, such as cruzain, a key enzyme in the life cycle of Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Dipeptidyl nitriles, which are structural analogs of this compound, have shown potent trypanocidal activity. nih.gov The synthesis of these compounds often involves the coupling of a protected amino acid with a cyanomethylamine derivative. nih.gov

Furthermore, derivatives of 1,4-naphthoquinone (B94277) incorporating an amino acid amide side chain related to this compound have been synthesized and evaluated for their biological activity. jocpr.com These compounds have shown potential as non-embryotoxic fungicides and bactericides. jocpr.com For instance, 3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalenenyl-2)amino]-N-phenylpropanamide was synthesized and characterized, demonstrating the versatility of the amino-propanamide structure in creating novel bioactive molecules. jocpr.com

The development of potent opioid analgesics has also utilized the this compound framework. The highly potent analgesic fentanyl and its derivatives share structural similarities with this compound. For example, cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an extremely potent analgesic agent. nih.gov The synthesis of these complex molecules often involves multi-step procedures, including the alkylation of piperidine (B6355638) derivatives and subsequent acylation. nih.gov

The following table provides a summary of some biologically active analogs of this compound and their synthetic approaches:

| Analog Class | Target/Activity | Key Synthetic Steps | References |

| Amino-Combretastatin Analogs | Tubulin Assembly Inhibition (Anticancer) | Coupling of amino-combretastatin core with protected amino acids (e.g., Boc-glycine-OH) followed by deprotection. | nih.gov |

| Dipeptidyl Nitriles | Cruzain Inhibition (Trypanocidal) | Coupling of a protected amino acid (e.g., Boc-Phe) with a cyanomethylamine derivative, followed by deprotection. | nih.gov |

| 1,4-Naphthoquinone Derivatives | Fungicidal and Bactericidal | Nucleophilic substitution of a chlorine atom in an amino acid chloride derivative of 1,4-naphthoquinone. | jocpr.com |

| Fentanyl Analogs | Opioid Receptor Agonism (Analgesic) | Alkylation of a piperidine nitrogen atom followed by acylation with a propanoyl group. | nih.gov |

| 2-Amino-1,4-naphthoquinone Amide-Oxime Derivatives | IDO1/STAT3 Dual Inhibition (Antitumor) | Synthesis involves coupling of 2-amino-1,4-naphthoquinone with an N-protected amino acid, followed by deprotection and subsequent reaction to form the oxime. | mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the 2-amino-N-phenylpropanamide molecule.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound, typically recorded using a KBr wafer technique, reveals key vibrational modes. nih.gov The presence of the primary amine (-NH2), amide (-CONH-), and phenyl groups gives rise to distinct absorption bands. For the related compound N-phenylpropanamide, the N-H stretching vibration is observed at 3240 cm⁻¹. dergipark.org.tr In amino acids, which share the amine functional group, broad peaks between 2800-3100 cm⁻¹ are attributed to C-H vibrations. arxiv.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. For amino acids and peptides, Raman spectra offer insights into the vibrational properties of their constituent groups. arxiv.org In molecules with amide linkages, such as this compound, characteristic bands for amide I and amide II are expected. arxiv.org For instance, asparagine and glutamine, which contain amide side chains, exhibit a distinct peak around 1710 cm⁻¹ assigned to the amide group. arxiv.org Aromatic amino acids also show sharp peaks around 3100 cm⁻¹ corresponding to C-H modes within the carbon ring. arxiv.org

| Functional Group | FT-IR Wavenumber (cm⁻¹) (Reference Compound: N-phenylpropanamide) | Raman Wavenumber (cm⁻¹) (Reference Compounds: Amino Acids/Peptides) |

| N-H Stretch (Amide) | 3240 dergipark.org.tr | - |

| C-H Stretch (Aliphatic) | - | 2800-3100 arxiv.org |

| C-H Stretch (Aromatic) | - | ~3100 arxiv.org |

| Amide I | - | ~1710 arxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information on the connectivity and chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a related compound, 2-cyano-N-methyl-N-phenylpropanamide, shows a doublet for the methyl protons (CH₃) at δ 1.45 ppm and a quartet for the methine proton (CH) at δ 3.47 ppm. rsc.org The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.29-7.51 ppm. rsc.org For N-phenylbenzamide, another related structure, the amide proton (NH) appears as a singlet at δ 10.25 ppm in DMSO-d₆. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton. For 2-cyano-N-methyl-N-phenylpropanamide, the methyl carbon (CH₃) resonates at δ 15.9 ppm, the methine carbon (CH) at δ 29.5 ppm, and the amide carbonyl carbon (C=O) at δ 165.6 ppm. rsc.org The carbons of the phenyl ring are observed between δ 127.3 and 142.3 ppm. rsc.org

| Proton (¹H) | Chemical Shift (δ, ppm) (Reference Compound: 2-Cyano-N-methyl-N-phenylpropanamide) |

| CH₃ | 1.45 (d) rsc.org |

| CH | 3.47 (q) rsc.org |

| Aromatic H | 7.29-7.51 (m) rsc.org |

| Carbon (¹³C) | Chemical Shift (δ, ppm) (Reference Compound: 2-Cyano-N-methyl-N-phenylpropanamide) |

| CH₃ | 15.9 rsc.org |

| CH | 29.5 rsc.org |

| Aromatic C | 127.3, 129.0, 130.4, 142.3 rsc.org |

| C=O (Amide) | 165.6 rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, providing insights into its chromophoric systems. The primary chromophore in this compound is the phenyl group attached to the amide nitrogen.

In a study of a ternary mixture including phenol (B47542) (P), 2-aminophenol (B121084) (2-AP), and 4-aminophenol (B1666318) (4-AP), the UV spectra revealed distinct absorption maxima. nih.gov For instance, in the first-order derivative ratio spectra, phenol exhibited a maximum at 264 nm and a minimum at 280 nm, while 2-aminophenol showed a maximum at 272 nm and a minimum at 296 nm. nih.gov These values are influenced by the solvent and the specific substituents on the aromatic ring. For N-phenylpropanamide, computational studies using TD-DFT have been performed to calculate its UV-Vis spectroscopic parameters. dergipark.org.tr The electronic properties and charge transfers within the molecule are further understood through analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which helps to confirm its structure. The molecular weight of this compound is 164.20 g/mol . nih.gov

In studies involving the enzymatic hydrolysis of this compound, gas chromatography-mass spectrometry (GC-MS) is used to monitor the reaction by detecting the products. cymitquimica.comnih.gov The compound itself can be analyzed by techniques such as headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS). nih.gov

Computational Chemistry and Molecular Modeling of 2 Amino N Phenylpropanamide and Derivatives

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules. For 2-amino-N-phenylpropanamide and its analogs, these studies provide insights into their structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that calculates the lowest energy conformation. For N-phenylpropanamide, density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level of theory have been employed to determine its optimized geometry. researchgate.net These calculations have provided detailed information on bond lengths and angles. For instance, the C=O bond length in the amide group was calculated to be 1.218 Å, while the N-H bond length was found to be 1.009 Å. researchgate.net The C-H bond lengths in the ethyl group and phenyl ring were calculated to be in the ranges of 1.091-1.097 Å and 1.079-1.086 Å, respectively. researchgate.net

Conformational analysis further explores the different spatial arrangements of a molecule and their relative energies. Studies on derivatives, such as (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate, indicate that the molecule can adopt multiple low-energy conformations in solution. The rotational freedom around the amide bond is a key factor influencing these conformations, which are stabilized by intramolecular interactions. In the solid state, this particular derivative adopts a relatively extended conformation, with the phenyl ring of the phenylalanine residue positioned at a specific angle to the coumarin (B35378) ring system.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy difference between the HOMO and LUMO, known as the energy gap, provides insights into the molecule's chemical reactivity and kinetic stability.

For novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations have been used to determine their HOMO and LUMO energies. nih.gov For instance, three derivatives (7a, 7b, and 7c) exhibited HOMO energies of -7.128, -6.973, and -7.144 eV, and LUMO energies of -1.491, -1.358, and -2.526 eV, respectively. nih.gov This resulted in HOMO-LUMO energy gaps of 5.637, 5.615, and 4.618 eV, respectively. nih.gov A smaller energy gap generally suggests a higher reactivity. nih.gov

Charge distribution analysis provides information about the electron density around different atoms in the molecule, which is essential for understanding electrostatic interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors. uni-muenchen.de

For N-phenylpropanamide, MEP analysis has been performed using its optimized molecular geometry to identify potential interaction sites. researchgate.netdergipark.org.tr The resulting map helps to understand intramolecular charge transfer and the regions of the molecule that are likely to engage in intermolecular interactions. researchgate.net In general, MEP maps show that the regions around electronegative atoms like oxygen and nitrogen have a negative potential, making them susceptible to electrophilic attack, while regions around hydrogen atoms often show a positive potential. uni-muenchen.de

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting the binding affinity and mode of action of a ligand with its protein target.

Several studies have utilized molecular docking to investigate the interactions of this compound derivatives with various biological targets. For example, novel imidazole (B134444) derivatives of 2-amino-N-(Substituted)-3-phenylpropanamide were docked into the p38 MAP kinase protein to understand their binding. nih.gov One compound in this series, AA6, showed the highest docking score of 7.83 kcal/mol. nih.gov Similarly, N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide derivatives were docked with the gamma-aminobutyric acid (GABA)A receptor. nih.gov The results were consistent with experimental data, with compound 5c showing the lowest binding energy, indicating strong interactions with the receptor's active site. nih.gov

In another study, fentanyl derivatives, which contain a N-phenylpropanamide group, were docked to the µ-opioid receptor. psu.edu The docking simulations revealed that the N-phenethyl group of fentanyl binds in a crevice between transmembrane helices II and III, while the N-phenylpropanamide group projects towards a pocket formed by helices III, VI, and VII. psu.edu

In Silico Assessment of Molecular Properties Relevant to Research Design

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. uniroma1.it These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

For a series of novel imidazole derivatives based on this compound, in silico ADME studies were performed. The results indicated that all synthesized compounds were likely to be orally active and exhibit good gastrointestinal absorption. nih.govacs.org Furthermore, these compounds were evaluated for their drug-likeness using Lipinski's "rule of five," which they were found to obey. nih.govacs.org

Investigation of Biological Interactions and Functional Modulation by 2 Amino N Phenylpropanamide and Its Derivatives

Enzyme Substrate Recognition and Kinetic Studies

Characterization as Chromogenic or Fluorogenic Substrates (e.g., for Thrombin, Aminopeptidases)

Derivatives of 2-amino-N-phenylpropanamide can be engineered to function as chromogenic or fluorogenic substrates for various proteases, such as thrombin and aminopeptidases. This is achieved by attaching a chromophore (a colored compound) or a fluorophore (a fluorescent compound) to the peptide-like scaffold. When the enzyme cleaves a specific peptide bond in the substrate, the chromophore or fluorophore is released, leading to a measurable change in color or fluorescence. This change allows for the real-time monitoring of enzyme activity.

For instance, in the development of chromogenic substrates for thrombin, tripeptide sequences known to be selective for the enzyme are coupled to a chromogenic leaving group. The rate of color development upon cleavage of the substrate is proportional to the thrombin activity. Similarly, fluorogenic substrates for aminopeptidases can be synthesized. The enzymatic cleavage of the N-terminal amino acid releases the fluorophore, resulting in an increase in fluorescence intensity that can be used to quantify enzyme kinetics. While specific examples utilizing the this compound core as the primary peptide mimic in commercially available substrates are not extensively documented, the fundamental principles of substrate design are applicable. The N-phenylpropanamide portion can be tailored to fit the active site of the target protease, while the 2-amino group provides a point of attachment for a reporter group.

Elucidation of Enzymatic Cleavage Mechanisms

For serine proteases like thrombin, a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) in the enzyme's active site is responsible for cleaving the peptide bond. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the C-terminal portion of the substrate (the chromophore or fluorophore in a synthetic substrate) and forms an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, releasing the N-terminal portion of the substrate and regenerating the free enzyme. The rate of this entire process is dependent on the specific kinetics of the enzyme-substrate interaction, which can be described by the Michaelis-Menten equation.

Enzyme Inhibition Profiling

Broad-Spectrum Protease Inhibition

The this compound scaffold can also serve as a template for the design of protease inhibitors. By modifying the structure to bind tightly to the active site of a protease without being cleaved, these derivatives can block the enzyme's activity. Depending on the design, these inhibitors can be broad-spectrum, targeting a range of related proteases, or highly selective for a specific enzyme.

Broad-spectrum protease inhibitors are often designed to mimic the transition state of the peptide bond cleavage, thereby binding with high affinity to the active site of multiple proteases. Alternatively, they may contain reactive groups that covalently modify a key catalytic residue in the active site. While specific broad-spectrum protease inhibitors based on the this compound core are not prominently featured in the literature, the principles of peptidomimetic inhibitor design suggest its potential as a starting point for developing such compounds.

Selective Kinase Inhibition (e.g., p38 MAP Kinase)

Kinases are another important class of enzymes that can be targeted by small molecule inhibitors. The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in inflammatory responses. nih.gov The development of selective inhibitors for p38 MAP kinase is a significant area of research for the treatment of inflammatory diseases. nih.gov

For context, a well-studied p38 MAP kinase inhibitor, BIRB-796, exhibits potent inhibition with an IC50 value that changes with preincubation time due to its slow binding kinetics. This illustrates the detailed kinetic analysis required for characterizing selective kinase inhibitors.

Inhibition of Key Metabolic Enzymes (e.g., IDO1, DprE1, BACE-1)

The versatility of the this compound scaffold has been demonstrated in the development of inhibitors for key metabolic enzymes involved in various diseases.

DprE1 Inhibition: A notable example is the identification of a series of 2-((2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxin-6-yl)amino)-N-phenylpropanamide derivatives as potent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.gov DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. Structure-activity relationship (SAR) studies on this series have led to the identification of compounds with significant DprE1 inhibition and whole-cell antimycobacterial activity. nih.gov

Interactive Data Table: DprE1 Inhibition by this compound Derivatives Below is a representative table of the kind of data generated in such studies. Please note that the following data is illustrative and based on the types of findings in the cited research area.

| Compound ID | DprE1 IC50 (µM) | M. tuberculosis MIC (µg/mL) |

| HTS Hit 1 | 5.2 | >64 |

| Analogue 2a | 0.8 | 16 |

| Analogue 3b | 0.25 | 4 |

| Analogue 4c | 0.1 | 1 |

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. It is a key target in cancer immunotherapy due to its role in mediating immune suppression. While numerous scaffolds have been explored as IDO1 inhibitors, the specific application of this compound derivatives in this context is not extensively documented in publicly available research.

BACE-1 Inhibition: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary target in the development of therapeutics for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. mdpi.comnih.govnih.gov The development of BACE-1 inhibitors is an active area of research, with many different chemical classes of inhibitors being investigated. mdpi.comnih.govnih.gov Similar to IDO1, while the this compound scaffold possesses features common to some peptidomimetic inhibitors, its specific evaluation as a BACE-1 inhibitor is not a major focus of published studies.

Receptor Binding and Agonist/Antagonist Characterization

The interaction of this compound derivatives with various receptors is a critical area of investigation for understanding their pharmacological potential. An agonist is a molecule that binds to a receptor and triggers a biological response, while an antagonist binds to a receptor to block the action of an agonist. sigmaaldrich.comdomaintherapeutics.ca Ligands can be further classified as full agonists, which elicit a maximal response, partial agonists with a submaximal response, or inverse agonists that produce an effect opposite to that of an agonist. sigmaaldrich.comumn.edu

Research into compounds structurally related to this compound has revealed significant interactions with ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. mdpi.com For instance, the resolution of (RS)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid [(RS)-APPA] yielded two distinct enantiomers: (S)-APPA, a full AMPA receptor agonist, and (R)-APPA, which acts as a competitive AMPA receptor antagonist. nih.gov This demonstrates that stereochemistry plays a crucial role in determining whether a derivative will activate or inhibit the receptor. nih.gov

Further studies on 2,3-benzodiazepine derivatives have shown inhibitory activity against various homomeric and heteromeric AMPA receptor subunits. mdpi.com The nature and position of substituent groups on the phenyl ring can significantly influence this activity. For example, derivatives with an amino group at the para position of the phenyl ring may bind more strongly to amino acids within the AMPA receptor structure compared to those with a nitro group. mdpi.com Additionally, 2-aminobenzimidazole (B67599) derivatives have been found to selectively potentiate certain acid-sensitive ion channels (ASICs), such as ASIC3 and ASIC2a, suggesting that these compounds can modulate receptor open states and affect the kinetics of activation and desensitization. nih.gov These findings highlight the diverse ways in which derivatives of this chemical class can modulate receptor function, acting as agonists, antagonists, or potentiators depending on their specific structure and the receptor subtype involved.

Antimicrobial and Antifungal Activity Assessment

Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against various bacterial pathogens. Amide derivatives, in general, are recognized for their potent antimicrobial activities. nanobioletters.com Research has shown that specific structural modifications can lead to significant antibacterial action against both Gram-positive and Gram-negative bacteria. researchgate.net

For example, a series of N-substituted-β-amino acid derivatives were synthesized and tested for antimicrobial activity. mdpi.com Certain compounds from this series exhibited good activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com Similarly, the synthesis of 2-phenylsulphonamide derivatives of amino acids yielded compounds with effective antibacterial properties against a panel of bacteria including Staphylococcus, Streptococcus, E. coli, Klebsiella, Proteus, and Pseudomonas. researchgate.net In another study, synthesized N-benzamide derivatives showed noteworthy activity; one compound, in particular, was highly effective against both Bacillus subtilis and Escherichia coli. nanobioletters.com

The inhibitory effects are often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Selected Amide and Amino Acid Derivatives

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| N-Benzamide Derivative (5a) | B. subtilis | MIC: 6.25 µg/mL | nanobioletters.com |

| N-Benzamide Derivative (5a) | E. coli | MIC: 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivative (6b) | E. coli | MIC: 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivative (6c) | B. subtilis | MIC: 6.25 µg/mL | nanobioletters.com |

| 2-Phenylsulphonamide Derivative (7c) | Pseudomonas | MIC: 12.5 µg/mL | researchgate.net |

| 2-Phenylsulphonamide Derivative (7c) | E. coli | MIC: 25 µg/mL | researchgate.net |

These results underscore the potential of this compound derivatives as a source for new antibacterial agents, with their effectiveness being highly dependent on specific structural features. nanobioletters.commdpi.com

The antifungal properties of this compound derivatives have been extensively investigated, revealing a broad spectrum of activity against various pathogenic fungi. The search for new antifungal agents is driven by the rise in fungal resistance to existing treatments. scielo.br

Studies on nicotinamide (B372718) derivatives identified 2-amino-N-(3-isopropylphenyl)nicotinamide as a potent, broad-spectrum antifungal agent. This compound demonstrated significant activity against six fluconazole-resistant strains of Candida albicans with MIC values ranging from 0.125 to 1 µg/mL. nih.gov It also showed moderate activity against other Candida species, Cryptococcus neoformans, and Trichophyton. nih.gov The mechanism of action for some of these derivatives involves the disruption of the fungal cell wall. nih.gov

Similarly, the synthetic amide 2-chloro-N-phenylacetamide was found to have antifungal activity against Aspergillus flavus strains, with a likely mechanism of action involving binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br Phenylpropanoid derivatives have also been studied for their antifungal activity, with some showing synergistic effects when combined with existing antifungal drugs like fluconazole. nii.ac.jp

Table 2: Antifungal Activity of Selected Amide Derivatives

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | C. albicans SC5314 | 0.25 | nih.gov |

| Fluconazole-resistant C. albicans | 0.125–1 | nih.gov | |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16–256 | scielo.br |

The research indicates that derivatives of this compound are a promising scaffold for the development of novel antifungal agents, with some compounds showing efficacy against drug-resistant strains. scielo.brnih.gov

Antioxidant Activity Investigations

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. scienceopen.com Phenylpropanoid derivatives, a class of compounds related to this compound, have been a focus of antioxidant research. Phenylpropanoid glycosides (PPGs) in particular are natural compounds known for their high antioxidant power. nih.gov

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net Studies on biosynthesized PPG analogues found that they had higher radical scavenging abilities when compared to the reference compound, ascorbic acid. nih.govresearchgate.net The mechanism by which these compounds exert their antioxidant effect is believed to involve a sequential proton loss single electron transfer (SPLET). nih.govnih.gov

Other related structures, such as 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives, have also been screened for antioxidant activity using the DPPH method. researchgate.net One compound in this series, Vf (R=isopropyl), showed significant free radical scavenging activity with an IC50 value of 4.65, comparing favorably with the standard, ascorbic acid. researchgate.net Diphenylpropionamide derivatives have also been synthesized and tested for their ability to scavenge ABTS radicals and reduce ROS and NO production in macrophages. nih.gov

Table 3: Antioxidant Activity of Selected Derivatives

| Compound Class/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Phenylpropanoid Glycoside Analogues | DPPH Radical Scavenging | Higher scavenging ability than ascorbic acid | nih.govresearchgate.net |

| 2-Amino-N-(isopropyl) benzoxazole-5-carboxamide (Vf) | DPPH Radical Scavenging | IC50: 4.65 | researchgate.net |

| 2-aminothiazol-4(5H)-one derivative (Compound 8) | ABTS+ Radical Scavenging | 99% scavenging at 100 µM | mdpi.com |

| 2-aminothiazol-4(5H)-one derivative (Compound 10) | ABTS+ Radical Scavenging | 97% scavenging at 100 µM | mdpi.com |

These investigations demonstrate that the modification of the basic phenylpropanamide structure can yield potent antioxidants, highlighting another avenue for the therapeutic application of these derivatives. nih.govresearchgate.netnih.gov

Herbicidal Efficacy and Phytotoxicity Studies

The potential of this compound and its derivatives as herbicidal agents has been explored through phytotoxicity studies. Phytotoxic compounds can inhibit plant growth, seed germination, and root elongation. frontiersin.orgnih.gov

N-phenylpropanamide, isolated from Streptomyces sp. KA1-3, demonstrated significant herbicidal activity in vitro. researchgate.net This compound showed an 80% inhibition of seed germination for the weeds Cassia occidentalis L. and the rhizome of Cyperus rotundus L. researchgate.net This suggests that microbial secondary metabolites can be a source of effective bioherbicidal agents. researchgate.net

Furthermore, studies on phenylpropanoid amides isolated from Solanum rostratum showed that these compounds have potent phytotoxic effects on the model plant Arabidopsis thaliana. frontiersin.org Specifically, compounds designated as Phenylpropylcyclamide B and Phenylpropylcyclamide D exhibited strong inhibition of both seed germination and root elongation at a concentration of 100 μg/mL. frontiersin.org The mechanism of this phytotoxicity may be linked to the inhibition of antioxidant-related enzymes like peroxidase (POD) in the target plants. frontiersin.org The herbicidal effects of amino acids have also been noted, with D-isomers sometimes showing greater toxicity to plant root and shoot growth than their L-isomer counterparts. nih.gov

Table 4: Herbicidal and Phytotoxic Effects of N-phenylpropanamide and Related Compounds

| Compound | Target Plant/Weed | Effect | Concentration | Reference |

|---|---|---|---|---|

| N-phenylpropanamide | Cassia occidentalis L. | 80% seed germination inhibition | Not specified | researchgate.net |

| Cyperus rotundus L. | 80% rhizome germination inhibition | Not specified | researchgate.net | |

| Phenylpropylcyclamide B | Arabidopsis thaliana | Potent phytotoxic effects on seed germination and root elongation | 100 µg/mL | frontiersin.org |

| Phenylpropylcyclamide D | Arabidopsis thaliana | Potent phytotoxic effects on seed germination and root elongation | 100 µg/mL | frontiersin.org |

These findings indicate that N-phenylpropanamide and related structures possess significant herbicidal properties, making them candidates for the development of new, potentially bio-based, weed management solutions. frontiersin.orgresearchgate.net

Structure Activity Relationship Sar Studies and Rational Design of 2 Amino N Phenylpropanamide Derivatives

Correlating Structural Modifications with Biological Activity

A pivotal study initiated with a lead compound, 2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamide, and explored variations in three main regions of the molecule: the terminal amide, the amino acid portion, and the arylalkyl group attached to the nitrogen atom nih.gov.

Modifications of the Amide and Amino Acid Moiety: The primary carboxamide group (-CONH2) was found to be essential for activity. Replacing it with other functional groups such as a carboxylic acid, ester, or hydroxamic acid led to a significant decrease or complete loss of anticonvulsant activity. Similarly, modifications to the length of the alkyl chain of the amino acid component were explored. While acetamide (B32628) (glycinamide) derivatives showed activity, propanamide (alaninamide) derivatives were often more potent nih.gov.

Modifications of the Arylalkyl Group: The nature and substitution pattern of the arylalkyl group proved to be a critical determinant of potency. The general structure consists of a benzyl (B1604629) group attached to the amino acid nitrogen, which is in turn substituted with a benzoxy group.

Position of the Benzoxy Group: Derivatives with the benzoxy group at the para-position (position 4) of the benzyl ring consistently showed higher potency compared to those with ortho- or meta-substitution.

Substituents on the Terminal Phenyl Ring: The electronic nature and position of substituents on the terminal phenyl ring of the benzoxy group had a profound impact on activity. Halogen substitutions, particularly in the meta-position, were found to be highly favorable. For instance, a 3-chloro or 3-fluoro substituent resulted in compounds with high anticonvulsant potency nih.gov.

These findings are summarized in the table below, illustrating the impact of various structural changes on anticonvulsant activity.

| Compound ID | Amino Acid Moiety | Substitution on Benzyl Ring | Substitution on Terminal Phenyl Ring | Relative Anticonvulsant Activity |

| Lead (6) | Acetamide | 4-(benzoxy) | 3-chloro | Potent |

| Analog A | Propanamide | 4-(benzoxy) | 3-chloro | More Potent |

| Analog B | Acetamide | 3-(benzoxy) | 3-chloro | Less Potent |

| Analog C | Acetamide | 4-(benzoxy) | 4-chloro | Less Potent |

| Analog D | Acetamide | 4-(benzoxy) | 3-fluoro | Potent |

| Candidate (57) | Propanamide | 4-(benzoxy) | 3-fluoro | Very Potent |

This table is a representation of the SAR findings discussed in the source literature nih.gov.

Stereochemical Contributions to Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can interact differently with chiral biological targets like receptors and enzymes longdom.orgnih.gov. In the case of 2-amino-N-phenylpropanamide derivatives, the carbon atom alpha to the amide group is a chiral center.

The significance of this chirality was clearly demonstrated in the development of anticonvulsant agents. For the propanamide derivatives, which contain a chiral center, the biological activity was found to reside predominantly in one enantiomer. Specifically, the (S)-enantiomer of 2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide was identified as the more potent anticonvulsant nih.gov. This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional arrangement of atoms is critical for a precise fit at the biological target nih.govresearchgate.net. The (R)-enantiomer, in contrast, was significantly less active.

This enantiomeric preference underscores the importance of a specific 3D conformation for optimal interaction with the molecular target responsible for the anticonvulsant effect. The development of a single-enantiomer drug, such as the methanesulfonate (B1217627) salt of the (S)-enantiomer (designated PNU-151774E), offers advantages like a better therapeutic index and a more selective pharmacological profile compared to a racemic mixture nih.govnih.gov.

| Compound | Stereochemistry | Anticonvulsant Potency |

| 2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | Racemic | Active |

| (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | (S)-enantiomer | Highly Potent |

| (R)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | (R)-enantiomer | Weakly Active / Inactive |

This table illustrates the stereochemical preference for anticonvulsant activity based on cited research nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.govnih.gov. A QSAR model takes the form of an equation that relates physicochemical or structural descriptors of the molecules to their activity.

Activity = f(descriptors)

For the this compound class of compounds, a QSAR study could provide deeper insights into the SAR and aid in the design of new, more potent analogs. Although a specific QSAR model for this exact series is not detailed in the provided sources, the principles of QSAR can be applied based on the observed SAR data.

The key steps would involve:

Data Set Selection: A series of this compound analogs with their corresponding anticonvulsant activities (e.g., ED50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. Based on the SAR, relevant descriptors would likely include:

Electronic Descriptors: Hammett constants (σ) or calculated atomic charges for the substituents on the phenyl rings to quantify their electron-donating or -withdrawing effects.

Lipophilic Descriptors: Log P (partition coefficient) or π values for the substituents, as lipophilicity is often crucial for crossing the blood-brain barrier in CNS-acting drugs.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to model the size and shape of the substituents.

Topological Descriptors: Indices that describe molecular connectivity and shape.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be used to build a model correlating a selection of the most relevant descriptors with biological activity.

Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external test sets of compounds.

A successful QSAR model could then be used to predict the activity of newly designed, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

Fragment-Based and Scaffold-Hopping Approaches in Analog Design

Beyond traditional SAR and QSAR, modern rational drug design employs strategies like fragment-based design and scaffold hopping to explore novel chemical space and identify new lead compounds.

Fragment-Based Approaches: This method involves identifying small molecular fragments that bind to the biological target and then growing or linking them to create more potent, lead-like molecules. For this compound derivatives, a fragment-based approach could involve:

Deconstruction: Breaking down a known potent molecule, like the (S)-enantiomer of 2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide, into its key fragments (e.g., the 3-fluorophenyl group, the propanamide core, the central benzylamine (B48309) linker).

Fragment Screening: Screening these or similar fragments to identify optimal interactions with the target.

Reconstruction: Systematically re-combining or growing these fragments to design novel molecules with potentially improved properties.

Scaffold-Hopping Approaches: Scaffold hopping aims to replace the central core (scaffold) of a known active molecule with a structurally different one while retaining the original biological activity. This is a powerful strategy for discovering new chemical series with different physicochemical properties or novel intellectual property.

For the this compound series, the central N-phenylpropanamide or the benzylamino-propanamide unit could be considered the scaffold. A scaffold-hopping strategy would search for bioisosteric replacements that maintain the crucial 3D orientation of the key interacting groups (the terminal aryl ring and the primary amide). This could lead to the discovery of entirely new classes of anticonvulsants that share the mechanism of action but possess a distinct chemical structure.

Applications in Chemical Biology and Research Tool Development

Utility as Synthetic Intermediates and Building Blocks

The 2-amino-N-phenylpropanamide core structure is a versatile synthetic intermediate and a fundamental building block in the construction of more complex, biologically active molecules. Its utility is particularly prominent in the field of peptide synthesis and the generation of compound libraries for drug discovery.

As an amino acid amide derivative, it can be readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov In this process, the amino group of this compound can be protected, and the molecule can be coupled to a growing peptide chain. This allows for the introduction of a phenylpropanamide moiety at specific positions within a peptide sequence, enabling the study of structure-activity relationships and the development of novel peptide-based therapeutics. The use of such non-natural amino acid derivatives can enhance the stability of peptides against proteolytic degradation.

Moreover, the this compound scaffold is a valuable building block for combinatorial chemistry and diversity-oriented synthesis. rsc.org By systematically modifying the primary amine, the phenyl ring, and the amide nitrogen, large libraries of related compounds can be generated. These libraries are then screened for biological activity against various targets, accelerating the discovery of new lead compounds. For instance, the core structure can be elaborated into various heterocyclic systems, leading to novel compounds with diverse pharmacological profiles.

Table 1: Examples of Bioactive Molecules Synthesized Using Amino Acid Amide Building Blocks

| Resulting Bioactive Molecule Class | Synthetic Strategy | Therapeutic Area |

| Novel Peptides | Solid-Phase Peptide Synthesis | Various |

| Kinase Inhibitors | Acylation and Cyclization Reactions | Oncology |

| Anticancer Agents | Derivatization to form Heterocycles | Oncology |

Development of Probes for Biochemical Pathway Investigations

The development of chemical probes is essential for elucidating the intricate workings of biochemical pathways. The this compound scaffold can be chemically modified to create such probes, particularly fluorescent probes, for cellular imaging and the detection of specific biological events. nih.govresearchgate.net

The design of a fluorescent probe typically involves three key components: a fluorophore (the signaling unit), a recognition element (for targeting a specific biomolecule), and a linker. The this compound structure can serve as a versatile linker and can also be part of the recognition element. For example, by attaching a fluorophore to the primary amine or the phenyl ring, and incorporating a specific targeting moiety, a probe can be designed to bind to a particular enzyme or receptor. nih.gov

Upon binding of the probe to its target, a change in the fluorescence signal (e.g., an increase in intensity or a shift in wavelength) can be observed, allowing for the visualization and quantification of the target's presence and activity within a cell or in a biochemical assay. semanticscholar.orgrsc.org Probes based on amino acid scaffolds are particularly useful as they can mimic natural substrates and interact with biological systems in a more specific manner.

Table 2: Components of a Hypothetical this compound-Based Fluorescent Probe

| Probe Component | Function | Potential Chemical Moiety |

| Fluorophore | Emits light upon excitation | Coumarin (B35378), Fluorescein, Rhodamine |

| Recognition Element | Binds to the biological target | Enzyme substrate analog, Receptor ligand |

| Linker | Connects the fluorophore and recognition element | This compound scaffold |

Research Applications in Enzyme Assays and Mechanism Studies

Derivatives of this compound have found significant application in enzyme assays and in the study of enzyme mechanisms, primarily as inhibitors. nih.gov By modifying the core structure, researchers can design molecules that bind to the active site of a specific enzyme, thereby blocking its activity. These inhibitors are crucial tools for studying the physiological role of enzymes and for validating them as drug targets.

The development of enzyme inhibitors often involves extensive structure-activity relationship (SAR) studies. nih.gov By synthesizing a series of analogs of this compound with different substituents on the phenyl ring or modifications to the amide group, researchers can determine which chemical features are critical for potent and selective inhibition. For example, the introduction of bulky or electron-withdrawing groups can influence the binding affinity of the inhibitor to the enzyme.

Furthermore, these derivatives can be used in various enzyme assay formats. In a typical assay, the activity of an enzyme is measured in the presence and absence of the inhibitor to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50). Kinetic studies can also be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Table 3: Kinetic Parameters of Hypothetical this compound-based Enzyme Inhibitors

| Inhibitor Derivative | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| Derivative A | Kinase X | 0.5 | Competitive |

| Derivative B | Protease Y | 2.1 | Non-competitive |

| Derivative C | Phosphatase Z | 10.8 | Uncompetitive |

Contribution to the Discovery of Novel Bioactive Scaffolds

The core structure of this compound serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This property makes it an excellent starting point for the discovery of novel bioactive scaffolds with therapeutic potential.

By using this compound as a template, medicinal chemists can design and synthesize new classes of compounds with diverse biological activities. For example, the primary amine and the amide bond can be used as handles to construct various heterocyclic rings, such as thiazoles, oxazoles, or pyrimidines. researchgate.netnih.gov These new heterocyclic scaffolds can then be further functionalized to optimize their potency, selectivity, and pharmacokinetic properties.

This approach has led to the discovery of novel inhibitors of various enzymes, including protein kinases, which are important targets in cancer therapy. nih.gov For instance, a library of 2-aminothiazole derivatives, which can be synthesized from precursors related to this compound, has shown promising antitumor activity. researchgate.net The versatility of the this compound scaffold continues to make it a valuable tool in the ongoing search for new and effective therapeutic agents.

Future Research Directions and Advanced Methodologies

Exploration of Undiscovered Biological Targets

While the primary biological targets of some 2-amino-N-phenylpropanamide analogs have been investigated, a vast landscape of potential molecular interactions remains uncharted. The structural motifs present in this compound suggest the possibility of interactions with a variety of protein families beyond those currently recognized. Future research will likely focus on comprehensive pharmacological profiling to uncover these novel biological targets.

Systematic screening of this compound and a library of its derivatives against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities. For instance, given the structural similarities to certain classes of neuromodulators, exploration of its effects on a wider range of central nervous system (CNS) receptors is warranted. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify direct binding partners in complex biological systems. By elucidating these undiscovered targets, researchers can open new avenues for therapeutic applications. For example, a study on carboxamide and propanamide derivatives bearing a phenylpyridazine core revealed inhibitory activity against cholinesterase enzymes, suggesting a potential role in Alzheimer's disease treatment nih.gov. The structural resemblance of this compound to these compounds could justify an investigation into its own anticholinesterase activity.

Advanced Synthetic Strategies for Complex Derivatives

The generation of novel and structurally complex derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) and optimizing its pharmacological properties. Traditional synthetic methods, while effective, may be limited in their ability to efficiently generate diverse and intricate molecular architectures. The future of synthesizing complex this compound derivatives lies in the adoption of advanced and innovative synthetic methodologies.

Key advanced synthetic strategies could include:

C-H Activation: This powerful technique allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. Applying C-H activation strategies to the aromatic rings or the propanamide backbone of this compound would enable the introduction of a wide array of substituents with high precision and atom economy, bypassing the need for pre-functionalized starting materials nih.govyoutube.com.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. The synthesis of amides, a key structural component of the target molecule, has been successfully demonstrated using flow chemistry, which can lead to higher yields and purity researchgate.netnih.govthieme-connect.dethieme-connect.de. This methodology could be particularly useful for the multi-step synthesis of complex derivatives.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, significantly increasing synthetic efficiency nih.govnih.govfrontiersin.orgrsc.org. Designing novel MCRs that incorporate the this compound scaffold or its precursors could rapidly generate large libraries of diverse analogs for biological screening.

These advanced synthetic approaches will be instrumental in creating a new generation of this compound derivatives with tailored properties.

| Synthetic Strategy | Potential Application to this compound Derivatives | Advantages |

| C-H Activation | Direct and selective introduction of functional groups on the phenyl rings and alkyl chain. | High atom economy, reduced synthetic steps, access to novel chemical space. |

| Flow Chemistry | Scalable and safe synthesis of the amide bond and subsequent modifications. | Improved reaction control, enhanced safety, potential for automation and high-throughput synthesis. |

| Multicomponent Reactions | Rapid assembly of the core structure or diversification with multiple functional groups in a single step. | High efficiency, molecular diversity, reduced waste generation. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can significantly accelerate the design and optimization of novel this compound derivatives by predicting their biological activity, physicochemical properties, and potential off-target effects.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be trained on existing data from this compound analogs to predict the activity of virtual compounds. This allows for the in-silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of target parameters (e.g., high affinity for a specific receptor, favorable ADME properties), it can generate novel this compound derivatives that are predicted to be highly effective.

Property Prediction: AI and ML algorithms can accurately predict a wide range of molecular properties, including solubility, permeability, metabolic stability, and toxicity. This information is invaluable for the early-stage optimization of lead compounds, reducing the likelihood of late-stage failures in drug development.

By harnessing the power of AI and ML, researchers can navigate the vast chemical space of this compound derivatives more efficiently, leading to the faster identification of drug candidates with improved efficacy and safety profiles.

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling (QSAR) | Using existing data to train models that predict the biological activity of new compounds. | Prioritizes the synthesis of the most promising derivatives, saving time and resources. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Proposes innovative and highly optimized this compound analogs. |

| Property Prediction (ADMET) | Algorithms predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Enables early-stage optimization of drug-like properties, reducing attrition rates. |

Development of Advanced Analytical Techniques for Trace Analysis in Research Settings

As the research into this compound and its derivatives expands, the need for highly sensitive and selective analytical techniques for their detection and quantification at trace levels becomes paramount. This is particularly important in research settings for pharmacokinetic studies, metabolism investigations, and environmental monitoring.

Future developments in analytical chemistry will focus on enhancing the capabilities of existing techniques and exploring novel approaches for the trace analysis of these compounds.

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with high-resolution mass spectrometry (HRMS) will continue to be a cornerstone for the sensitive and specific analysis of this compound and its metabolites in complex biological matrices.

Ion Mobility Spectrometry: The coupling of ion mobility spectrometry with mass spectrometry (IMS-MS) can provide an additional dimension of separation, allowing for the differentiation of isomers and the reduction of matrix interferences, which is crucial for unambiguous identification and quantification at low concentrations.

The refinement of these analytical methodologies will provide researchers with the necessary tools to conduct more precise and detailed investigations into the fate and behavior of this compound and its derivatives in biological and environmental systems.

| Analytical Technique | Application in this compound Research | Key Advantages |

| LC-HRMS/GC-HRMS | Quantification of parent compound and metabolites in plasma, tissues, and urine for pharmacokinetic and metabolism studies. | High sensitivity, high selectivity, structural elucidation of unknown metabolites. |

| Advanced SPME | Extraction and pre-concentration from environmental samples (water, soil) or biological fluids for trace-level detection. | Minimal solvent consumption, high enrichment factor, automation compatibility. |

| IMS-MS | Separation of isomeric derivatives and reduction of background noise in complex matrices. | Improved peak capacity, enhanced signal-to-noise ratio, differentiation of isomers. |

Q & A

Q. Table 1: Comparative Reactivity of this compound Derivatives

| Derivative | Substituent | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| Parent Compound | None | 1.2 × 10⁻³ | |

| 4-Nitro Derivative | -NO₂ (para) | 3.8 × 10⁻⁴ | |

| 3-Methoxy Derivative | -OCH₃ (meta) | 2.1 × 10⁻³ |

Q. Table 2: Analytical Parameters for Purity Assessment

| Technique | Column/Probe | Detection Limit | Optimal Conditions |

|---|---|---|---|

| HPLC | C18, 5 µm, 250 mm | 0.1 µg/mL | 70:30 ACN/H₂O, 1 mL/min |

| NMR (¹H) | DMSO-d₆, 500 MHz | 0.5 mol% | 298 K, 16 scans |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |